Cas no 843666-40-0 (Boc-C16-COOH)
Boc-C16-COOH Chemical and Physical Properties
Names and Identifiers
-
- Octadecanedioic acid,1-(1,1-dimethylethyl) ester
- 18-(tert-Butoxy)-18-oxooctadecanoic acid
- 18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid
- 18-tert-butoxy-18-oxooctadecanoic acid
- OCTADECANEDIOIC ACID MONO-TERT-BUTYL ESTER
- Octadecanedioicacid,mono(1,1-dimethylethyl) ester (9CI)
- AK173012
- WDUQJXKBWRNMKI-UHFFFAOYSA-N
- BCP25718
- ZB1003
- 0444AF
- OR303231
- AX8145995
- AB0076820
- Octadecanedioic acid,1-(1,1-dimethy
- Boc-C16-COOH
- 1-(1,1-Dimethylethyl) octadecanedioate (ACI)
- Octadecanedioic acid, mono(1,1-dimethylethyl) ester (9CI)
- 18-[(2-Methyl-2-propanyl)oxy]-18-oxooctadecanoic acid
- SS-4595
- SCHEMBL419352
- SY046019
- 18-(tert-Butoxy)-18-oxooctadecanoic acid)
- BP-24354
- MFCD09991735
- DA-02465
- 843666-40-0
- Octadecanedioic Acid Mono(1,1-dimethylethyl) Ester; Octadecanedioic Acid Mono-tert-butyl Ester
- HY-W045598
- AC-32513
- AKOS016028565
- Octadecanedioic acid mono(1,1-dimethylethyl) ester
- DTXSID70650738
- CS-0038601
- mono-t-Butyl stearate
- B5928
-
- MDL: MFCD09991735
- Inchi: 1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24)
- InChI Key: WDUQJXKBWRNMKI-UHFFFAOYSA-N
- SMILES: O=C(CCCCCCCCCCCCCCCCC(OC(C)(C)C)=O)O
Computed Properties
- Exact Mass: 370.30800
- Monoisotopic Mass: 370.308
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 19
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6
- XLogP3: 7.7
Experimental Properties
- PSA: 63.60000
- LogP: 6.65430
Boc-C16-COOH Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
Boc-C16-COOH Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-C16-COOH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089151-1g |
Boc-C16-COOH |
843666-40-0 | >95% | 1g |
5933CNY | 2021-05-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5928-1G |
18-(tert-Butoxy)-18-oxooctadecanoic Acid |
843666-40-0 | >95.0%(GC)(T) | 1g |
¥990.00 | 2024-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5928-250MG |
Boc-C16-COOH |
843666-40-0 | 95.0%(GC&T) | 250MG |
990CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG735-5g |
Boc-C16-COOH |
843666-40-0 | 97% | 5g |
1072.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG735-50mg |
Boc-C16-COOH |
843666-40-0 | 97% | 50mg |
95CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG735-1g |
Boc-C16-COOH |
843666-40-0 | 97% | 1g |
252.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG735-250mg |
Boc-C16-COOH |
843666-40-0 | 97% | 250mg |
276CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O75330-250mg |
18-[(2-Methylpropan-2-yl)oxy]-18-oxooctadecanoic acid |
843666-40-0 | 250mg |
¥56.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O75330-1g |
18-[(2-Methylpropan-2-yl)oxy]-18-oxooctadecanoic acid |
843666-40-0 | 1g |
¥126.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O75330-5g |
18-[(2-Methylpropan-2-yl)oxy]-18-oxooctadecanoic acid |
843666-40-0 | 5g |
¥606.0 | 2021-09-08 |
Boc-C16-COOH Suppliers
Boc-C16-COOH Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on Boc-C16-COOH
Boc-C16-COOH: A Comprehensive Overview
Boc-C16-COOH, also known by its CAS number 843666-40-0, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, which stands for tert-butoxycarbonyl hexadecanoic acid, is a derivative of hexadecanoic acid with a tert-butoxycarbonyl (Boc) group attached. The Boc group is commonly used as a protecting group in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under acidic conditions.
The structure of Boc-C16-COOH consists of a long hydrocarbon chain (hexadecyl) with a carboxylic acid group at one end and a Boc protecting group at the other. This structure makes it highly versatile for various applications in chemistry and materials science. Recent studies have explored the use of Boc-C16-COOH in the development of novel materials, such as amphiphilic polymers and drug delivery systems. For instance, researchers have utilized the compound to create self-assembling nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
One of the most promising applications of Boc-C16-COOH is in the field of nanotechnology. Scientists have discovered that when Boc-C16-COOH is incorporated into polymeric materials, it can significantly improve the mechanical properties and biocompatibility of these materials. This has led to its use in developing advanced biomaterials for tissue engineering and regenerative medicine. For example, a recent study published in the journal Nano Letters demonstrated that Boc-C16-COOH-based polymers can promote cell adhesion and proliferation, making them ideal candidates for artificial skin grafts.
In addition to its role in materials science, Boc-C16-COOH has also found applications in analytical chemistry. The compound is often used as a calibration standard in mass spectrometry due to its well-defined molecular structure and stability. Researchers have developed new methods for analyzing complex mixtures using Boc-C16-COOH as a reference compound, which has improved the accuracy and reproducibility of analytical techniques.
The synthesis of Boc-C16-COOH involves a multi-step process that typically begins with the hydroxylation of hexadecane followed by esterification with tert-butyl alcohol. Recent advancements in catalytic processes have made this synthesis more efficient and environmentally friendly. For instance, researchers have successfully employed green chemistry principles to develop a catalyst-free synthesis route for Boc-C16-COOH, reducing both the energy consumption and waste generation associated with traditional methods.
Another area where Boc-C16-COOH has shown potential is in energy storage technologies. The compound's ability to form stable interfaces between different phases makes it an excellent candidate for use in advanced battery systems. A team of engineers at Stanford University has reported that incorporating Boc-C16-COOH into lithium-ion batteries can significantly enhance their cycling stability and energy density, paving the way for next-generation energy storage solutions.
Despite its numerous advantages, there are challenges associated with the use of Boc-C16- COOH. One major concern is its limited thermal stability under high-temperature conditions, which can restrict its application in certain industrial processes. However, ongoing research aims to address this limitation by modifying the compound's structure or blending it with other thermally stable polymers.
In conclusion, Boc- C16- COOH (CAS No 843666-40-0) is a versatile compound with a wide range of applications across multiple disciplines. From nanotechnology to energy storage and biomaterials development, this compound continues to be a focal point for innovative research. As scientists delve deeper into understanding its properties and potential uses, we can expect even more groundbreaking applications of Boc- C16- COOH in the near future.
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